Molecular Weight and Lipophilicity Differentiation from the Non-N-Methylated Weinreb Amide Analog
The target compound (C11H22N2O4, MW 246.30 g/mol, XLogP3 = 1.1) differs from its closest Weinreb amide analog Boc-Ala-NMe(OMe) (C10H20N2O4, MW 232.28 g/mol) by exactly one N-methyl group (+14 Da) [1]. This N-methyl substitution eliminates the single hydrogen-bond donor present in Boc-Ala-NMe(OMe) (HBD count: 1 → 0), increases the calculated logP by approximately 0.3–0.5 units (experimental LogP for the target S-enantiomer: 0.93; XLogP3: 1.1 versus a predicted lower value for the NH analog), and raises the heavy atom count from 16 to 17 [1]. The melting point of Boc-Ala-NMe(OMe) is reported as 149.0–153.0 °C, whereas the target compound is typically handled as an oil or low-melting solid under ambient conditions, reflecting the loss of intermolecular hydrogen bonding .
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, and lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | MW 246.30 g/mol; HBD = 0; XLogP3 = 1.1; experimental LogP (S-enantiomer) = 0.93; heavy atoms = 17 |
| Comparator Or Baseline | Boc-Ala-NMe(OMe) (CAS 87694-49-3): MW 232.28 g/mol; HBD = 1; LogP lower (predicted); heavy atoms = 16; mp 149.0–153.0 °C |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.0%); ΔHBD = −1 (complete elimination of hydrogen-bond donor capacity); ΔLogP ≈ +0.3 to +0.5 units |
| Conditions | Physicochemical data from vendor technical datasheets (Fluorochem, kuujia.com) and TCI Chemicals product specifications |
Why This Matters
The absence of a hydrogen-bond donor and higher lipophilicity affect chromatographic retention, solvent partitioning during extractive workup, and passive membrane permeability in cell-based assays, making the target compound preferable when N-methylation is required in the final target molecule and the building block's physicochemical profile must match downstream processing conditions.
- [1] kuujia.com. (S)-2-[Boc-(methyl)amino]-N-methyl-N-methoxy-propanamide (CAS 170097-58-2) – Chemical and Physical Properties. XLogP3 = 1.1, Exact Mass = 246.15795719 g/mol. Accessed 2026. View Source
